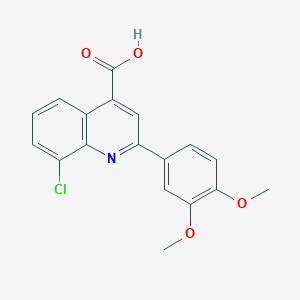

3-(4-methoxybenzyl)-6-phenylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

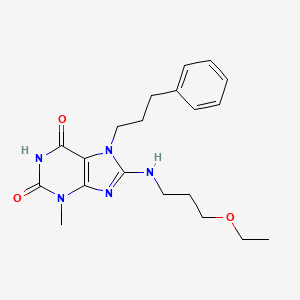

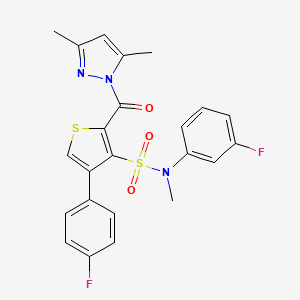

The compound “3-(4-methoxybenzyl)-6-phenylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a 4-methoxybenzyl derivative with a phenylpyrimidinone derivative . The 4-methoxybenzyl group could potentially act as a protective group during the synthesis .Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidinone ring attached to a phenyl group at the 6-position and a 4-methoxybenzyl group at the 3-position .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the methoxy group could be demethylated, or the compound could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the pyrimidinone ring might confer some degree of polarity to the compound. The phenyl and 4-methoxybenzyl groups are both relatively nonpolar, which could affect the compound’s solubility .Scientific Research Applications

c-MET Inhibitors for Cancer Therapy

Compounds with structural similarities to "3-(4-methoxybenzyl)-6-phenylpyrimidin-4(3H)-one" have been identified as potent inhibitors of the cellular mesenchymal-epithelial transition factor (c-MET), which is closely linked to human malignancies. Studies have demonstrated that these compounds exhibit both potent inhibitory activities against c-MET and high anticancer activity against tested cancer cell lines in vitro. Molecular docking has supported their potential as c-MET RTK inhibitors for cancer therapy (Jiang et al., 2016).

Corrosion Inhibitors for Carbon Steel

Research into pyridopyrimidinone derivatives, closely related to the target molecule, has shown them to be effective corrosion inhibitors for API 5L X52 carbon steel in acidic environments. These compounds act as mixed-type inhibitors and their efficiency increases with concentration. The adsorption of these derivatives follows Langmuir adsorption isotherm, demonstrating a potential application in extending the lifespan of metal structures and components (Abdallah et al., 2018).

Synthesis and Application in RNA Synthesis

The synthesis of 2'- or 3'-O-(4-Methoxybenzyl)nucleoside derivatives, through treatment with 4-methoxy-phenyldiazomethane, has been reported. These compounds have been used as starting materials for the synthesis of oligoribonucleotides, indicating their importance in the field of molecular biology and genetic engineering (Kamaike et al., 1986).

Nonlinear Optical and Spectroscopic Analysis

Studies on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which share functional group similarity with the target compound, have revealed insights into their molecular, electronic, nonlinear optical properties, and spectroscopic properties. These findings indicate potential applications in the development of materials with specific optical characteristics (Beytur & Avinca, 2021).

Mechanism of Action

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Standard safety procedures should be followed when handling this or any chemical compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The study and application of pyrimidinone derivatives is a vibrant field of research, with potential applications in medicinal chemistry and material science. Future research could explore the synthesis of new derivatives, their potential biological activity, and their physical and chemical properties .

properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-6-phenylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-22-16-9-7-14(8-10-16)12-20-13-19-17(11-18(20)21)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORHICOMYFIHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC(=CC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-6-phenylpyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2923894.png)

![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)

![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2923908.png)

![N-(3,4-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2923911.png)